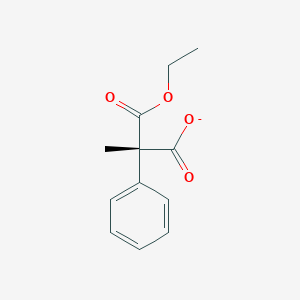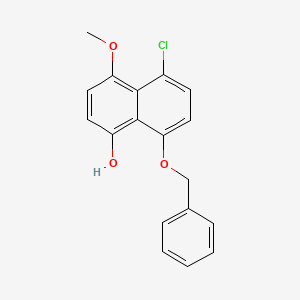
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of amino groups at positions 2 and 7 on the fluorene ring, and a propanedinitrile group at the 9-position. Its distinct structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the bromination of fluorene to produce 2,7-dibromo-9H-fluoren-9-one. This intermediate is then subjected to nucleophilic substitution reactions with amines to introduce the amino groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The amino groups can participate in electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted fluorenes, depending on the reagents and conditions used .
科学的研究の応用
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of (2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering various cellular pathways. These interactions are crucial for its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 2,7-Diamino-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dinitro-9H-fluoren-9-one
Uniqueness
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile is unique due to the presence of both amino and propanedinitrile groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs .
特性
CAS番号 |
88066-47-1 |
|---|---|
分子式 |
C16H10N4 |
分子量 |
258.28 g/mol |
IUPAC名 |
2-(2,7-diaminofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H10N4/c17-7-9(8-18)16-14-5-10(19)1-3-12(14)13-4-2-11(20)6-15(13)16/h1-6H,19-20H2 |
InChIキー |
DXWZRPXLEXLSTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=C(C#N)C#N)C3=C2C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)


![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)

